molecular formula C9H5F7 B1390568 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene CAS No. 1099597-51-9

4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene

Cat. No. B1390568
M. Wt: 246.12 g/mol
InChI Key: PJMABSXZRNRSPU-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H5F7 . It has a molecular weight of 246.12 .


Molecular Structure Analysis

The InChI key for this compound is AVSVJSGDSPDFLH-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Fluorinated Biphenyl Compounds 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of anti-inflammatory and analgesic materials, was synthesized using a practical pilot-scale method. This method addressed the challenges of cost and toxicity associated with previous methods by utilizing methyl nitrite and 2-fluoro-4-bromoaniline, avoiding the use of expensive palladium and toxic phenylboronic acid (Qiu, Gu, Zhang, & Xu, 2009).

Progress in Aqueous Fluoroalkylation Fluoroalkylation in aqueous media has seen significant progress in recent years, offering a green chemistry approach to incorporating fluorinated or fluoroalkylated groups into target molecules. Various types of fluoroalkylation, such as trifluoromethylation, difluoromethylation, and trifluoroethylation, have been successfully conducted in water or with water present, indicating a shift towards more environmentally friendly methods in fluorochemistry (Song, Han, Zhao, & Zhang, 2018).

Biological and Environmental Interactions

Activation and Transformation of Aliphatic Fluorides C-F bond activation in aliphatic fluorides has provided new methodologies for synthesizing fluorinated building blocks and non-fluorinated products. The activation methods include Lewis and Bronsted superacids, transition metals, and rare earth metals. These activations lead to compounds with fewer fluorine atoms and have implications for both synthetic applications and understanding environmental degradation of fluorinated compounds (Shen, Huang, Liu, Xiao, Chen, & Guo, 2015).

Microbial Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, due to their persistence and toxic profiles, have raised environmental concerns. Biodegradation studies show that microbial action can convert these chemicals into perfluoroalkyl carboxylic acids and sulfonic acids, such as PFOA and PFOS, offering insights into their environmental fate and potential for degradation. This understanding is crucial for assessing the environmental impact and managing the risks associated with these substances (Liu & Mejia Avendaño, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

4-fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-6-1-2-7(9(14,15)16)5(3-6)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMABSXZRNRSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184935
Record name 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene

CAS RN

1099597-51-9
Record name 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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